Benzene, 2-heptyl-1,3-dimethyl-
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Overview
Description
Benzene, 2-heptyl-1,3-dimethyl- is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a heptyl group at the second position and two methyl groups at the first and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 2-heptyl-1,3-dimethyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with heptyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of benzene derivatives often employs similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the desired product .
Types of Reactions:
Oxidation: Benzene, 2-heptyl-1,3-dimethyl- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature to elevated temperatures.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), alkyl halides (R-Cl), Lewis acids (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated benzene derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, 2-heptyl-1,3-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzene, 2-heptyl-1,3-dimethyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that can undergo further transformations. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Benzene, 1,3-dimethyl-:
Benzene, 2-ethyl-1,3-dimethyl-: Similar structure with an ethyl group at the second position instead of a heptyl group.
Benzene, heptyl-: Contains a heptyl group but lacks the additional methyl groups.
Uniqueness: Benzene, 2-heptyl-1,3-dimethyl- is unique due to the presence of both a long heptyl chain and two methyl groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives .
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
2-heptyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C15H24/c1-4-5-6-7-8-12-15-13(2)10-9-11-14(15)3/h9-11H,4-8,12H2,1-3H3 |
InChI Key |
UGROAPWGDWIUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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